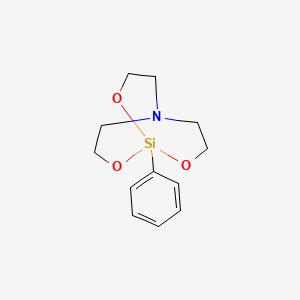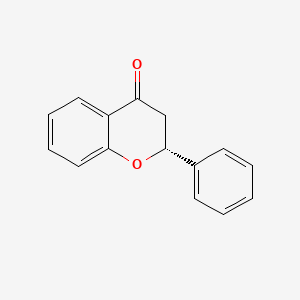
Phenylsilatrane
Vue d'ensemble
Description
Phenylsilatrane (also known as phenylsilane, phenylsilicon, and phenylsilane trihydride) is a colorless, volatile liquid with a sweet odor. It is a member of the organosilicon compounds, and is used in various industrial and research applications. It is also used in organic synthesis and as a reagent in organic reactions. This compound is a versatile reagent with a wide range of applications in organic synthesis, analytical chemistry, and biochemistry.
Applications De Recherche Scientifique
Electrochemical Properties
- Electrochemical Oxidation : A study by Romanovs et al. (2017) explored the electrochemical oxidation of phenylsilatrane, revealing the formation of a short-lived radical cation with significant spin density on the atrane nitrogen atom. This finding is crucial for understanding the electron transfer processes in this compound (Romanovs et al., 2017).
Structural Analysis
- Molecular and Crystal Structures : Párkányi et al. (1975) determined the crystal structure of γ-1-phenylsilatrane, which helped in understanding its molecular configuration and bond lengths, crucial for its reactivity and interaction with other compounds (Párkányi et al., 1975).
Synthesis and Reactivity
- Organosilatrane Building Blocks : Brennan et al. (2014) synthesized this compound analogues with functional groups suitable for coupling reactions. These findings are significant for creating complex organosilatrane species for various applications (Brennan et al., 2014).
- Reaction with W(CO)6 : Lee et al. (1993) reported the reaction of this compound with W(CO)6, forming a compound characterized by various spectroscopic techniques, providing insights into its reactivity and potential applications (Lee et al., 1993).
Materials Science Applications
- LED Encapsulation : Kim et al. (2010) utilized phenyl hybrimer, derived from this compound, for LED encapsulation, demonstrating its potential in creating materials with high refractive index and thermal stability (Kim et al., 2010).
Polysiloxane Research
- Properties of Phenyl Polysiloxanes : Zhu et al. (2019) explored the molecular structure and properties of high-phenyl polysiloxanes, shedding light on the relationship between molecular structure and material properties (Zhu et al., 2019).
Protective Coatings
- Resistance and Protective Qualities : Barletta et al. (2015) investigated the use of methyl phenyl polysiloxane resin as a protective coating for metals, highlighting its scratch, wear, and corrosion-resistant properties (Barletta et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
Phenylsilatrane primarily targets the GABA-gated chloride channel in the brain . This channel plays a crucial role in inhibitory neurotransmission, which is essential for maintaining the balance of excitation and inhibition in the brain.
Mode of Action
This compound interacts with its target by inhibiting the 35 S-tert-butylbicyclophosphorothionate (TBPS) binding site of the GABA-gated chloride channel . This inhibition disrupts the normal functioning of the channel, leading to changes in neuronal activity.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neuronal activity due to its inhibition of the GABA-gated chloride channel . This can lead to convulsant effects, as the normal inhibitory function of GABA neurotransmission is disrupted .
Analyse Biochimique
Biochemical Properties
Phenylsilatrane plays a crucial role in biochemical reactions, particularly in its interaction with the gamma-aminobutyric acid (GABA) receptor. It has been observed to inhibit the 35S-tert-butylbicyclophosphorothionate (TBPS) binding site of the GABA-gated chloride channel in mouse brain membranes . This interaction suggests that this compound acts as a negative allosteric modulator of the GABA receptor, affecting the receptor’s function and altering neuronal signaling.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound’s interaction with the GABA receptor can lead to altered neuronal activity, which may result in convulsions and other neurological effects . Additionally, this compound has been shown to affect wound healing processes in rabbits, indicating its potential impact on cellular repair mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the GABA receptor. By inhibiting the TBPS binding site, this compound disrupts the normal function of the GABA-gated chloride channel, leading to altered neuronal signaling and convulsant effects . This inhibition may also result in changes in gene expression and enzyme activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, leading to sustained convulsant effects in animal models . Additionally, the compound’s impact on wound healing processes in rabbits suggests that its effects can persist over several days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may cause mild convulsant effects, while higher doses can lead to severe toxicity and adverse effects. Studies have shown that this compound and its analogs are highly toxic to mice, with significant convulsant activity observed at various dosage levels . The compound’s impact on wound healing processes in rabbits also varies with dosage, indicating a dose-dependent effect on cellular repair mechanisms .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s inhibition of the GABA receptor suggests that it may affect metabolic flux and metabolite levels associated with neuronal signaling . Additionally, this compound’s impact on wound healing processes in rabbits indicates potential interactions with enzymes involved in cellular repair and regeneration .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its interaction with the GABA receptor suggests that it may be localized to neuronal tissues, where it can exert its convulsant effects . Additionally, this compound’s impact on wound healing processes in rabbits indicates that it may be distributed to sites of cellular repair and regeneration .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s interaction with the GABA receptor suggests that it may be localized to the cell membrane, where it can modulate receptor function and neuronal signaling . Additionally, this compound’s impact on wound healing processes in rabbits indicates that it may be localized to specific cellular compartments involved in repair and regeneration .
Propriétés
IUPAC Name |
1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOIPPSHQCEBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3Si | |
| Record name | PHENYLSILATRANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5122 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062176 | |
| Record name | Phenylsilatrane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenylsilatrane is a solid. (EPA, 1998), Solid; [CAMEO] | |
| Record name | PHENYLSILATRANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5122 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenylsilatrane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6663 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
4- Ethynyl- and 4-(prop-1-ynyl)phenylsilatranes are moderately potent inhibitors of the (35)S-tert-butylbicyclophosphorothionate or TBPS binding site (GABA-gated chloride channel) of mouse brain membranes. Scatchard analysls indicates non-competitive interaction of 4-ethynylphenylsilatrane with the TBPS binding site. Phenylsilatrane analogs with 4-substituents of H, CH3, Cl, Br, and C CSi(CH3)3 are highly toxic to mice but have little or no activity in the insect and receptor assays. Radioligand binding studies with 4-(3)H-phenylsilatrane failed to reveal a specific binding site in mouse brain. Silatranes with R = H, CH3, CH2Cl,CH, CH2, OCH2CH3, and C6H4-4-CH2CH3 are of little or no activity in the insect and mouse toxicity and TBPS binding site assays as are the trithia and monocyclic analogs of phenylsilatrane. 4-Alkynylphenylsilatranes are new probes to examine the GABA receptor-ionophore complex of insects and mammals. | |
| Record name | PHENYLSILATRANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2097-19-0 | |
| Record name | PHENYLSILATRANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5122 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylsilatrane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002097190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylsilatrane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLSILATRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694OD9N65R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENYLSILATRANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
207-208 °C | |
| Record name | PHENYLSILATRANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6334 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole](/img/structure/B1211698.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1211699.png)
![2h-Dibenzo[b,f]azepin-2-one](/img/structure/B1211701.png)
![(9Z)-7-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-2-ol](/img/structure/B1211703.png)


![3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1211708.png)





